N-Acyl Group Steric Tolerance: Benzyl Carbamate vs. Ethyl and Methyl Carbamate Analogs
The benzyl carbamate moiety in the target compound represents a sterically demanding N-acyl substituent compared to the ethyl carbamate parent fragment (PDB: 6UWX) [1] and methyl carbamate analog (PDB: 6UVM) [2]. In the foundational SAR study, intermediate-sized N-acyl groups (ethyl carbamate, cyclopropyl amide) yielded BRD4(D1) Kd values of 230–280 μM, whereas the N-methyl amide analog (compound 21) exhibited weaker binding with a Kd of 510 μM [3]. Larger N-acyl groups were not tolerated, with compounds 28 and 29 showing reduced or no binding [3]. The benzyl carbamate introduces an additional aromatic ring and increased steric bulk relative to the ethyl carbamate, placing it at the upper boundary of tolerated N-acyl substituents.
| Evidence Dimension | BRD4(D1) binding affinity (Kd) |
|---|---|
| Target Compound Data | Not explicitly reported; benzyl carbamate analog of 1,4-acylthiazepane class |
| Comparator Or Baseline | Ethyl carbamate analog (compound 1): Kd = 230–280 μM; Methyl amide analog (compound 21): Kd = 510 μM; Sulfone analog (compound 24a): Kd = 2600 μM |
| Quantified Difference | Ethyl carbamate vs. methyl amide: ~2-fold reduction in affinity; sulfone oxidation precludes binding |
| Conditions | PrOF (protein-observed 19F) NMR titration against BRD4(D1) bromodomain, average of three experiments [3] |
Why This Matters
Procurement of the benzyl carbamate analog is essential to evaluate the effect of extended N-acyl steric bulk on BRD4(D1) affinity and selectivity, as SAR demonstrates sharp cutoffs in tolerated substituent size.
- [1] PDB 6UWX: Cocrystal of BRD4(D1) with a ethyl carbamate thiazepane inhibitor. Deposited 2019-11-05. doi:10.2210/pdb6UWX/pdb View Source
- [2] PDB 6UVM: Cocrystal of BRD4(D1) with a methyl carbamate thiazepane inhibitor. Deposited 2019-11-01. doi:10.2210/pdb6UVM/pdb View Source
- [3] Johnson JA, Nicolaou CA, Kirberger SE, Pandey AK, Hu H, Pomerantz WCK. Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. ACS Med Chem Lett. 2019;10(12):1648-1654. doi:10.1021/acsmedchemlett.9b00414 View Source
